
5-(3-Methoxyazetidin-1-yl)-3-methyl-1,2,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(3-Methoxyazetidin-1-yl)-3-methyl-1,2,4-thiadiazole” is a complex organic molecule. It likely contains an azetidine ring, which is a four-membered heterocyclic compound with one nitrogen atom . The methoxy group attached to the azetidine ring suggests the presence of an ether functional group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, azetidine derivatives can be synthesized through various methods. One such method involves the Aza-Michael addition of NH-heterocycles with methyl 2-(Azetidin- or Oxetan-3-Ylidene)acetates .Applications De Recherche Scientifique
Antimicrobial Activity
A study on Schiff base ligands derived from thiadiazole compounds highlighted their synthesis and spectral characterization, revealing moderate antimicrobial activity against bacteria and fungi. The microbial growth inhibition of these compounds was compared with standard drugs, indicating their potential in antimicrobial applications (Vinusha et al., 2015). Furthermore, a series of 1,3,4-thiadiazoles synthesized via a solvent-free method showed significant antimicrobial activity against various microbial pathogens, suggesting their potential as antimicrobial drugs (Shehadi et al., 2022).
Anticancer Properties
Research on Schiff bases derived from 1,3,4-thiadiazole compounds investigated their biological activities, including DNA protective ability against oxidative damage and cytotoxicity on cancer cell lines. The study identified compounds with high DNA protective ability and significant cytotoxicity, offering insights into their potential use in chemotherapy (Gür et al., 2020). Another study focused on the synthesis of Schiff's bases containing thiadiazole and benzamide groups, evaluating their in vitro anticancer activity. The results highlighted several compounds with promising anticancer activity, which could inform further drug development processes (Tiwari et al., 2017).
Enzymatic Reactions
A detailed study on the phytotoxic structure of thiadiazolidine compounds and their enzymatic modification revealed the metabolic activation of peroxidizing thiadiazolidine compounds. The research showed how glutathione S-transferase (GST) and an esterase from Echinochloa utilis modified thiadiazolidine compounds, providing insights into herbicide selectivity among plant species (Senoo et al., 1996).
Propriétés
IUPAC Name |
5-(3-methoxyazetidin-1-yl)-3-methyl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-5-8-7(12-9-5)10-3-6(4-10)11-2/h6H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQUWKOFBLROLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CC(C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxyazetidin-1-yl)-3-methyl-1,2,4-thiadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

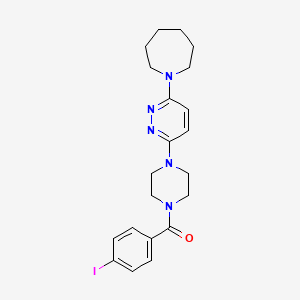
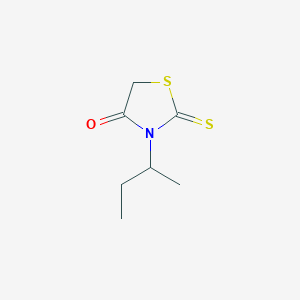
![2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2398800.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2398801.png)
![1-[4-(4-Phenyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2398802.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2398806.png)
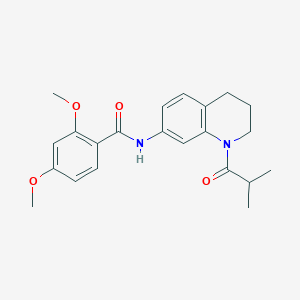

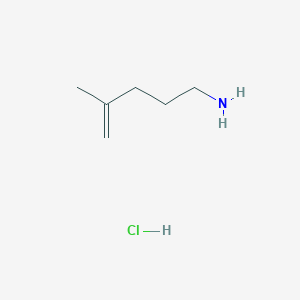
![(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine;hydrochloride](/img/structure/B2398811.png)
![N-{3-[1-(benzylamino)ethyl]phenyl}acetamide hydrochloride](/img/structure/B2398812.png)
![3-(2,5-Dimethylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2398813.png)
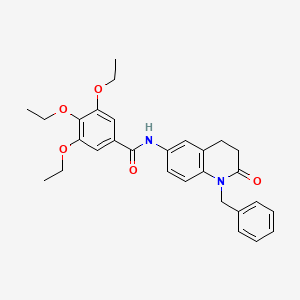
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2398816.png)